N-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4H-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4H-1,2,4-triazol-4-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors, agrochemicals, and polymer additives.
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism.
Pathways Involved: By inhibiting specific enzymes, the compound can disrupt metabolic pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
4-Methyl-N-(4H-1,2,4-triazol-4-yl)benzamide: Similar structure with a methyl group on the benzene ring.
N-(4H-1,2,4-Triazol-4-yl)octanamide: Similar structure with an octanamide group instead of a benzamide group.
Uniqueness
N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its specific combination of the triazole ring and benzamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13213-82-6 |
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Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C9H8N4O/c14-9(8-4-2-1-3-5-8)12-13-6-10-11-7-13/h1-7H,(H,12,14) |
InChI Key |
QLANQXWHADSQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
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